Benzyl N-(4-chloro-2-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(4-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTOIWWLDSVFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Reactants : 4-chloro-2-fluoroaniline and benzyl chloroformate.
- Solvent : Acetone and water mixture, maintaining low temperature (~0°C) to control reactivity.
- Base : Sodium bicarbonate is added to neutralize HCl generated during the reaction.
- Reaction Conditions : The mixture is stirred overnight, allowing complete conversion.
- Workup : The product is isolated by filtration, washed with water, and recrystallized from dichloromethane.
Data:
- Yield : Approximately 85%
- Purity : Confirmed via melting point and mass spectrometry.
- Advantages : High yield, straightforward procedure, suitable for scale-up.
Research Findings:
This method's robustness is reflected in its widespread use in pharmaceutical synthesis, with the reaction mechanism involving nucleophilic attack on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
One-Pot Synthesis Incorporating Protection and Condensation
Research indicates a more integrated approach, combining protection and condensation steps in a single vessel to streamline synthesis.
Procedure:
- Reactants : 4-hydroxybenzaldehyde, alkali metal carbonate, benzyl chloride, and 4-fluoroaniline.
- Method : The 4-hydroxybenzaldehyde reacts with benzyl chloride in the presence of a base, forming a benzyl-protected intermediate. Subsequently, 4-fluoroaniline is added for carbamate formation.
- Reaction Conditions : The entire process occurs in a single pot at elevated temperatures (~45-50°C).
- Post-Processing : The crude product undergoes washing and recrystallization.
Data:
- Yield : Approximately 92%
- Advantages : Cost-effective, reduces operational steps, suitable for industrial scale.
Research Findings:
This "one-pot" strategy minimizes purification steps and reduces reagent costs by using cheaper benzyl chloride instead of benzyl bromide, as noted in patent literature, and is compatible with large-scale manufacturing.
Alternative Routes via Chlorination and Cyclization
Other methods involve initial chlorination of phenyl precursors followed by cyclization or carbamate formation:
- Chlorination of phenols or anilines followed by coupling with carbamoyl chlorides.
- Cyclization reactions using phosphorus trichloride to generate intermediates, then reacting with amines.
Example:
A microwave-assisted synthesis involving chlorobenzene derivatives and phosphorus trichloride has been documented, offering rapid reaction times and high yields (around 85%).
Data:
| Method | Reactants | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Direct carbamate | 4-chloro-2-fluoroaniline + benzyl chloroformate | Acetone/water | 0°C, overnight | 85% | Widely used, scalable |
| One-pot | 4-hydroxybenzaldehyde + benzyl chloride + 4-fluoroaniline | Ethanol, heat | 45-50°C | 92% | Cost-effective, industrial |
| Microwave | Chlorobenzene derivatives + PCl₃ | Microwave reactor | 130°C, 30 min | 85% | Rapid, high-yield |
Notes on Reaction Optimization and Industrial Applicability
- Reagent Choice : Benzyl chloride is preferred over benzyl bromide due to cost and availability.
- Reaction Conditions : Mild temperatures and basic conditions favor high yields and purity.
- Purification : Recrystallization from dichloromethane or ethanol ensures product purity.
- Scale-up Potential : Methods are adaptable for industrial production, especially the one-pot synthesis.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Most common method | Nucleophilic attack of 4-chloro-2-fluoroaniline on benzyl chloroformate |
| Alternative approach | One-pot protection and carbamate formation using benzyl chloride |
| Reaction conditions | Mild temperatures (0°C to 50°C), basic aqueous or alcoholic media |
| Yield | Typically 85-92% |
| Industrial relevance | High, due to cost efficiency and operational simplicity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl N-(4-chloro-2-fluorophenyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: 4-chloro-2-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Agricultural Applications
Herbicidal Potential
Benzyl N-(4-chloro-2-fluorophenyl)carbamate has been investigated for its herbicidal properties. Compounds with similar structures have shown the ability to inhibit specific enzymes in plants, which can lead to effective weed control. For instance, studies indicate that such carbamate derivatives can disrupt metabolic pathways in target plants, thereby preventing their growth and proliferation .
Case Study: Herbicidal Activity
In a controlled study, the herbicidal efficacy of benzyl carbamates was evaluated against common agricultural weeds. The results demonstrated significant inhibition of weed growth at varying concentrations, suggesting its potential as an environmentally friendly herbicide alternative.
Pharmaceutical Applications
Therapeutic Potential
Research has also explored the potential of this compound as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in treating various diseases, including cancer. The compound's ability to interact with enzymes involved in metabolic pathways may lead to inhibition or activation of specific biological processes .
Case Study: Anticancer Activity
A study focused on the anticancer properties of similar carbamate derivatives showed promising results. These compounds exhibited cytotoxic effects on cancer cell lines, indicating that this compound could be further investigated for its potential use in oncology .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for assessing its efficacy and safety. Studies have shown that this compound can bind to various enzymes, influencing their activity and potentially leading to therapeutic benefits or adverse effects depending on the context .
Mechanism of Action
The mechanism of action of Benzyl N-(4-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Halogen Effects : Chloro and bromo substituents enhance electrophilicity, favoring nucleophilic aromatic substitution, while fluorine improves metabolic stability .
- Heterocyclic Modifications : Thiazole or pyridyl groups introduce hydrogen-bonding motifs, critical for target binding in enzyme inhibition .
Structural and Crystallographic Features
Crystallographic studies of Benzyl N-(4-pyridyl)carbamate reveal N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å), stabilizing layered structures . Similarly, analogs like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate exhibit planar oxadiazole rings, enhancing π-stacking interactions in solid-state arrangements . These features are critical for predicting solubility and crystallinity in drug formulation.
Biological Activity
Benzyl N-(4-chloro-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₁₂ClFNO₂, featuring a benzyl group attached to a carbamate functional group, with a chloro and a fluoro substituent on the phenyl ring. These substituents can significantly influence the compound's reactivity and biological properties.
Biological Activity
1. Cholinesterase Inhibition
Research indicates that carbamates, including this compound, may act as inhibitors of cholinesterases (AChE and BChE). A study evaluated various carbamates for their ability to inhibit these enzymes, which are crucial in neurotransmission. The results demonstrated that certain derivatives exhibited moderate inhibitory effects against AChE, with IC₅₀ values indicating their potency (Table 1).
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 36.05 | 1.0 |
| Galantamine | TBD | 1.0 |
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Studies have shown that similar compounds exhibit significant efficacy against various bacterial strains. The presence of halogen substituents (chlorine and fluorine) may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial effectiveness.
3. Herbicidal Activity
The compound has demonstrated herbicidal properties through its ability to inhibit specific enzymes in plants. This activity suggests potential applications in agricultural chemistry as a herbicide or as part of herbicide formulations.
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzyme active sites, thereby inhibiting their function.
- Receptor Interactions : Investigations into its binding affinity reveal interactions with various receptors involved in metabolic pathways.
Case Studies
Case Study 1: Cholinesterase Inhibition
In a comparative study, this compound was tested alongside established cholinesterase inhibitors like rivastigmine and galantamine. The results indicated that while it showed moderate inhibition, further structural modifications could enhance its selectivity and potency against AChE and BChE.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, with specific concentrations leading to significant reductions in bacterial viability.
Q & A
Q. What are the standard synthetic routes for Benzyl N-(4-chloro-2-fluorophenyl)carbamate, and how can reaction conditions be optimized?
Carbamates are typically synthesized via the reaction of an amine with a chloroformate in the presence of a base. For this compound, the 4-chloro-2-fluoroaniline precursor can react with benzyl chloroformate under anhydrous conditions (e.g., in dichloromethane or THF) using triethylamine or pyridine as a base. Optimization may involve temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and reaction time (2–6 hours). Purity can be improved via recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the carbamate linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H] expected at m/z 294.06) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .
Q. How is X-ray crystallography applied to confirm the molecular structure?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For example, similar carbamates show C=O bond lengths of ~1.21 Å and C-O-C angles of ~120°. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refinement uses programs like SHELXL and visualization tools like ORTEP-3 .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in a tightly sealed container in a dry, ventilated area away from oxidizers .
- Dispose of waste via approved hazardous chemical protocols .
Q. How can solubility and stability be assessed for in vitro studies?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–12) via UV-Vis spectroscopy. Stability under light, heat, and humidity is evaluated using HPLC to monitor degradation products over 24–72 hours .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chloro-2-fluorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro and fluoro substituents activate the phenyl ring for nucleophilic aromatic substitution but may sterically hinder coupling at the ortho position. Computational studies (DFT, e.g., B3LYP/6-31G*) can predict reactive sites, while experimental validation uses Suzuki-Miyaura coupling with Pd catalysts .
Q. What strategies resolve contradictions between computational and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or crystal packing. Compare experimental data with computed values (using Gaussian or ORCA) at higher theory levels (e.g., MP2/cc-pVTZ) and include solvent models (PCM). Revisit crystallographic data to assess intermolecular interactions .
Q. How does this carbamate behave under hydrolytic conditions relevant to prodrug design?
Hydrolysis rates in physiological buffers (pH 7.4, 37°C) are monitored via LC-MS. Enzymatic cleavage (e.g., using esterases) is tested to evaluate potential as a prodrug. The 4-chloro-2-fluoro group may slow hydrolysis compared to unsubstituted analogs .
Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?
Polymorph screening via solvent crystallization (e.g., acetone, ethyl acetate) may reveal distinct unit cells. SCXRD data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement in SHELXL accounts for disorder in solvate molecules .
Q. How can this compound serve as a building block in medicinal chemistry?
Its carbamate group acts as a protective moiety for amines in multi-step syntheses. For example, coupling with bicyclic amines (e.g., azabicyclo derivatives) via deprotection and reductive amination generates bioactive scaffolds targeting neurological receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
